molecular formula C₅₀H₄₀D₉N₅O₃ B1161899 N2-Trityl Valsartan Benzyl Ester-d9

N2-Trityl Valsartan Benzyl Ester-d9

Cat. No.: B1161899
M. Wt: 777.01
Attention: For research use only. Not for human or veterinary use.
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Description

N2-Trityl Valsartan Benzyl Ester-d9 is a high-purity, deuterated compound primarily used as an analytical standard in pharmaceutical research and development . This chemical serves as a key intermediate and reference material in the impurity profiling of Valsartan, an angiotensin II receptor blocker (ARB) used to treat hypertension and heart failure . Its specific application includes use as a working standard or secondary reference standard for HPLC analysis , facilitating analytical method development, validation, and quality control during the synthesis and formulation stages of generic drug development . The deuterated form of this trityl-protected ester is particularly valuable in mass spectrometry-based assays, where it can be used as an internal standard to ensure accurate quantification. The product is essential for compliance with regulatory guidelines from agencies like the FDA and is frequently utilized in the preparation of Abbreviated New Drug Application (ANDA) filings . Researchers employ this compound to monitor synthetic pathways, identify potential process-related impurities, and ensure the safety and efficacy of the final drug product by adhering to pharmacopeial limits. This product is offered as an Off-White to White Solid . It is recommended to be stored in a 2-8°C refrigerator . The provided documentation, including a Certificate of Analysis (CoA) with characterization data such as 1H-NMR, Mass Spectrometry, and HPLC, ensures traceability and reliability for research purposes . This compound is intended For Research Use Only and is not approved for diagnostic or human use .

Properties

Molecular Formula

C₅₀H₄₀D₉N₅O₃

Molecular Weight

777.01

Synonyms

Benzyl 3-Methyl-2-(N-((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentan-d9-amido)butanoate;  N-(1-Oxopentyl-d9)-N-[[2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-L-valine Phenylmethyl Ester

Origin of Product

United States

Advanced Analytical Applications of N2 Trityl Valsartan Benzyl Ester D9 in Pre Clinical and Translational Research

Utilization as an Internal Standard in Quantitative Bioanalytical Methodologies

Stable isotope-labeled compounds like Valsartan-d9 are considered the gold standard for internal standards in quantitative bioanalysis crimsonpublishers.comeurisotop.com. Their primary role is to account for variability during sample preparation and analysis researchgate.net. By adding a known quantity of the SIL internal standard to a sample at the beginning of the workflow, any loss of analyte during extraction, or any fluctuation in instrument signal, can be accurately corrected. This is because the SIL standard is expected to behave almost identically to the analyte throughout the entire analytical process .

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Valsartan

The development of robust and reliable bioanalytical methods is fundamental for drug evaluation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for its high sensitivity and selectivity . In the quantification of Valsartan in biological matrices such as rat or human plasma, a deuterated internal standard like Valsartan-d9 is essential nih.govresearchgate.net.

A validated LC-MS/MS method for Valsartan using Valsartan-d9 as an internal standard has been established for pharmacokinetic studies in rat plasma researchgate.net. The method involves a straightforward protein precipitation extraction followed by analysis. Chromatographic separation is achieved on a C18 column with an isocratic mobile phase, allowing for a rapid total run time of just 3.0 minutes researchgate.net. Detection is performed by a tandem mass spectrometer operating in positive ionization mode researchgate.net.

Method validation is performed according to regulatory guidelines to ensure the reliability of the data nih.govnih.gov. Key validation parameters for a Valsartan assay are detailed below.

Role in Mitigating Matrix Effects and Enhancing Detection Sensitivity

A significant challenge in LC-MS/MS bioanalysis is the "matrix effect," which refers to the alteration of analyte ionization efficiency by co-eluting compounds from the biological sample (e.g., plasma, urine) crimsonpublishers.com. These effects, which can cause ion suppression or enhancement, are a major source of imprecision and inaccuracy in quantitative analyses .

The use of a co-eluting stable isotope-labeled internal standard like Valsartan-d9 is the most effective strategy to compensate for these matrix effects nih.gov. Because the SIL standard and the analyte have nearly identical physicochemical properties, they experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source researchgate.net. Consequently, the ratio of the analyte signal to the internal standard signal remains constant, even if the absolute signals fluctuate. This ensures that the quantification remains accurate and reliable across different samples and individuals nih.gov.

In the validated method for Valsartan, the coefficient of variation (CV%) for ion suppression/enhancement was found to be between 1.26% and 2.04%, demonstrating that the matrix effect was minimal and well-controlled by the internal standard researchgate.net. Furthermore, the nearly identical recovery rates for Valsartan (86.9%) and its d9-labeled internal standard (86.7%) confirm that the standard effectively tracks the analyte during the extraction process, correcting for any potential losses researchgate.net.

Contribution to Pharmacokinetic Research Studies

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). Accurate measurement of drug concentrations in biological fluids over time is essential for defining key PK parameters. The use of a robust bioanalytical method with a SIL internal standard is critical for generating the high-quality data needed for these studies nih.gov.

Application in In Vitro Metabolic Stability Assessments (e.g., using liver microsomes or hepatocytes)

Before a drug candidate is tested in animal models, its metabolic stability is often assessed in vitro using preparations like liver microsomes or hepatocytes. These systems contain the primary enzymes responsible for drug metabolism. In these assays, the disappearance of the parent drug is monitored over time to predict its metabolic clearance in vivo.

A SIL internal standard like Valsartan-d9 is crucial for accurately quantifying the remaining parent drug in the reaction mixture at each time point. The use of an internal standard corrects for any variations in sample processing or instrument response, ensuring that the calculated metabolic rate is precise acanthusresearch.com. By providing reliable quantification, the internal standard allows researchers to confidently rank compounds based on their metabolic stability and select the most promising candidates for further development.

Employment in Pre-clinical Pharmacokinetic Investigations in Animal Models (e.g., rat plasma analysis)

Pre-clinical PK studies in animal models are a cornerstone of drug development, providing vital information on a drug's behavior in a living system. A validated LC-MS/MS method using Valsartan-d9 as an internal standard has been successfully applied to a pharmacokinetic study of Valsartan in rat plasma researchgate.net. In such a study, blood samples are collected at various time points after drug administration, and the plasma concentration of Valsartan is accurately measured.

The use of the deuterated internal standard ensures that the concentration-time data is highly reliable, forming a solid basis for calculating critical pharmacokinetic parameters.

Table 2: Application in Pre-clinical Pharmacokinetic Study

Study Aspect Details Source
Objective To quantify Valsartan in rat plasma for a pharmacokinetic study. researchgate.net
Animal Model Rat researchgate.net
Biological Matrix Plasma researchgate.net
Internal Standard Valsartan-d9 researchgate.net

| Outcome | The validated LC-MS/MS method was successfully applied to determine the plasma concentration profile of Valsartan over time. | researchgate.net |

Role in Mechanistic Biotransformation Studies

Biotransformation, or drug metabolism, is the process by which the body chemically modifies drugs, often to facilitate their excretion. Identifying the resulting metabolites is critical for understanding a drug's efficacy, potential toxicity, and drug-drug interactions. Stable isotope labeling is a powerful tool in these mechanistic studies nih.gov.

In a typical biotransformation study, a drug is incubated with a metabolically active system (like liver microsomes), and the resulting mixture is analyzed by LC-MS/MS to find new molecules—the metabolites. When a stable isotope-labeled internal standard is used, its distinct mass allows it to be easily differentiated from any potential metabolites of the unlabeled drug acanthusresearch.com. This prevents analytical interference and aids in the accurate quantification of both the parent drug and its metabolites. The use of SIL standards helps scientists to build a comprehensive picture of a drug's metabolic pathways without the need for radioisotopes researchgate.net.

Future Perspectives and Emerging Research Directions Utilizing N2 Trityl Valsartan Benzyl Ester D9

Innovations in Green Chemistry and Continuous Flow Synthesis for Deuterated Intermediates

The pharmaceutical industry is increasingly adopting green chemistry principles to create more sustainable and environmentally friendly manufacturing processes. ispe.orgnih.gov This involves designing chemical products and processes that minimize the use and generation of hazardous substances. pfizer.commdpi.com Key aspects of green chemistry include the use of safer solvents, catalytic reactions to reduce waste, and the development of greener synthetic routes. ispe.orgnih.gov

A significant advancement in this area is the adoption of continuous flow chemistry for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. mdpi.comdrreddys.combeilstein-journals.org This technology offers numerous advantages over traditional batch processing, including enhanced safety, better process control, improved heat and mass transfer, and the ability to integrate reaction and purification steps. mdpi.commt.com The continuous flow method allows for the sequential synthesis of various compounds using a single, controlled reactor system. drreddys.com For instance, the synthesis of precursors for drugs like ibuprofen (B1674241) and imatinib (B729) has been successfully demonstrated using continuous flow processes. mdpi.combeilstein-journals.org

The synthesis of complex molecules like N2-Trityl Valsartan Benzyl (B1604629) Ester-d9, which involves multiple steps such as N-acylation and Suzuki-Miyaura cross-coupling, is well-suited for this innovative approach. d-nb.infoeuropa.eu Researchers are exploring the use of heterogeneous catalysts within packed-bed reactors in continuous flow systems to streamline the synthesis of Valsartan intermediates. d-nb.info These methods can lead to higher yields, reduced waste, and a more cost-effective and sustainable production of deuterated standards. The integration of green chemistry principles and continuous flow synthesis is expected to revolutionize the production of such specialized chemical reagents. ispe.orgcam.ac.uk

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

FeatureBatch SynthesisContinuous Flow Synthesis
Process Control Less precise, potential for hotspotsHighly controlled temperature and pressure
Safety Higher risk with large reagent volumesSmaller reaction volumes, inherently safer
Efficiency Can be lower due to multiple separate stepsHigher throughput, integrated steps
Waste Generation Often higherMinimized waste streams
Scalability Can be challengingMore straightforward to scale up

Potential for Integration into Advanced Multi-Omics and Systems Biology Research Methodologies

Systems biology offers a holistic approach to understanding complex biological systems and diseases by integrating diverse data from genomics, transcriptomics, proteomics, and metabolomics (multi-omics). nih.govnumberanalytics.comfrontlinegenomics.com This interdisciplinary field combines experimental data with computational modeling to predict the behavior of biological systems and identify novel drug targets. numberanalytics.comyoutube.com By analyzing the intricate networks of molecular interactions, systems biology helps to elucidate disease mechanisms and predict patient responses to therapies, paving the way for personalized medicine. numberanalytics.comyoutube.com

Deuterated internal standards like N2-Trityl Valsartan Benzyl Ester-d9 are critical for the metabolomics component of these multi-omics studies. frontiersin.orgthermofisher.com Accurate quantification of drug metabolites is essential for building comprehensive models of drug action and metabolism. nih.govnih.gov The integration of precise pharmacokinetic data, obtained using stable isotope-labeled standards, with genomic and proteomic data allows researchers to build more accurate predictive models of drug efficacy and safety. nih.govfrontiersin.org

Future research will likely see the expanded use of such standards in multi-omics approaches to:

Uncover new biomarkers for disease progression and drug response. frontiersin.orgillumina.com

Develop more sophisticated models of drug-drug interactions.

Personalize drug therapy by correlating metabolic profiles with genetic markers. numberanalytics.com

This integrated approach promises to accelerate drug discovery and development by providing a deeper understanding of the complex interplay between drugs and biological systems. frontiersin.orgfrontiersin.org

Expanding Applications in Advanced Analytical Science and Tracer-Based Drug Discovery Research

The demand for higher precision and accuracy in pharmaceutical analysis has driven the development of advanced analytical techniques. longdom.orgijpsjournal.com Methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are indispensable for identifying and quantifying drugs, their metabolites, and impurities. ijpsjournal.comnumberanalytics.com The use of deuterated internal standards is crucial for the reliability of these techniques, as they compensate for variations in sample preparation and instrument response. kcasbio.comclearsynth.comaptochem.com

A particularly promising area is tracer-based drug discovery. sciencedaily.comyoutube.com In this approach, isotopically labeled compounds are used to track the distribution and metabolic fate of a drug in the body. sciencedaily.comyoutube.com This can be achieved using radioactive tracers for imaging techniques like Positron Emission Tomography (PET) or stable isotope tracers for mass spectrometry-based analysis. sciencedaily.com

This compound, while a protected intermediate, provides a blueprint for creating advanced tracer tools. The deuteration makes it an ideal internal standard for quantitative bioanalysis, a cornerstone of pharmacokinetic studies. aptochem.comoup.comnih.gov Future research could focus on synthesizing deuterated versions of active metabolites of Valsartan to gain a more detailed understanding of its metabolic pathways.

Furthermore, the development of curated databases for chemical tracers, like tracerDB, will facilitate the standardization and reproducibility of tracer-based assays, accelerating drug discovery and development. nih.govnih.gov These databases provide researchers with access to validated information on tracers and their applications, fostering collaboration and innovation in the field. nih.govnih.gov

Q & A

Basic: What are the key steps in synthesizing N2-Trityl Valsartan Benzyl Ester-d9, and how can intermediates be characterized?

Methodological Answer:
The synthesis typically involves protecting the tetrazole moiety of Valsartan with a trityl group and introducing a benzyl ester via esterification. A critical intermediate is N-(2′-Cyanobiphenyl-4-ylmethyl)-N-pentanoyl-L-valine benzyl ester (CAS: N/A), which undergoes tritylation and deuterium labeling. Key steps include:

  • Protection : Use trityl chloride under anhydrous conditions to shield the tetrazole ring .
  • Deuterium Incorporation : Isotopic labeling (d9) is achieved using deuterated reagents during esterification or via post-synthetic exchange .
  • Characterization : Confirm intermediates via LC-MS for mass verification (e.g., molecular ion at m/z 767.96 for C50H49N5O3) and 1H/13C NMR to track deuterium incorporation and trityl group integrity .

Basic: What analytical techniques are recommended for structural elucidation of this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C50H49N5O3) and isotopic pattern for d9 labeling .
  • NMR Spectroscopy : Use 2D NMR (COSY, HSQC) to resolve stereochemistry, particularly at the β-hydroxy group and trityl-protected tetrazole. The benzyl ester’s aromatic protons appear as distinct multiplets (~7.3–7.5 ppm) .
  • FT-IR : Identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, trityl C-Ar at 1600 cm⁻¹) .

Advanced: How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40–60°C. Monitor degradation using HPLC-PDA with a C18 column (USP method L39) and track trityl group cleavage (retention time shift from ~12.5 min to 8.2 min for deprotected species) .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. The deuterated ester may exhibit slower hydrolysis due to isotope effects .

Advanced: How does the d9 isotopic label impact pharmacokinetic or metabolic studies of this compound?

Methodological Answer:

  • Isotope Tracing : Use LC-MS/MS with MRM transitions to distinguish endogenous Valsartan metabolites from the d9-labeled analog in plasma/tissue samples. For example, monitor m/z 436 → 291 (endogenous) vs. m/z 445 → 300 (d9-labeled) .
  • Metabolic Stability : Compare hepatic microsome half-life (t1/2) of d9-labeled vs. non-labeled compound. Deuterium may reduce CYP-mediated oxidation at labeled sites, altering clearance rates .

Advanced: How should researchers resolve discrepancies in impurity quantification during method validation?

Methodological Answer:

  • Relative Response Factor (RRF) Approach : Calibrate impurity signals (e.g., des-trityl or benzyl ester hydrolysis products) against the main compound using validated RRFs. For example, the RRF for 4-Hydroxy Valsartan Benzyl Ester (CAS: 1356929-45-7) is determined via parallel calibration with a reference standard .
  • Orthogonal Methods : Cross-validate using HILIC (for polar impurities) and LC-TOF-MS (exact mass matching) to confirm impurity identities when UV-PDA data are ambiguous .

Advanced: What strategies are effective for analyzing diastereomeric mixtures in related compounds like 4-Hydroxy Valsartan Benzyl Ester?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak IG-U column with hexane:isopropanol (85:15) to resolve diastereomers. Retention times differ by ~1.2 min for (R,S) vs. (S,S) configurations .
  • Dynamic NMR : Perform variable-temperature 1H NMR (e.g., 298–323K) to observe coalescence of diastereomer signals, confirming slow interconversion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.